![molecular formula C28H18O8 B13736480 4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13736480.png)
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid is an aromatic dicarboxylic acid compound. It is known for its structural complexity and potential applications in various fields, including materials science and pharmaceuticals. This compound is characterized by its multiple benzene rings and carboxylic acid groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Units: The initial step involves the formation of biphenyl units through a Suzuki coupling reaction between aryl halides and boronic acids.
Carboxylation: The biphenyl units are then subjected to carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Oxidation: The resulting intermediate compounds undergo oxidation reactions to introduce carboxylic acid groups at specific positions on the benzene rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced derivatives with different functional groups.
科学研究应用
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Materials Science: It is used in the synthesis of high-performance polymers and metal-organic frameworks (MOFs) due to its thermal stability and structural rigidity.
Pharmaceuticals: The compound serves as a building block for the development of pharmaceutical agents with potential biological activity.
Catalysis: It acts as a ligand in catalytic systems for various organic transformations.
Electronics: The compound’s electrical insulation properties make it suitable for use in electronic devices.
作用机制
The mechanism of action of 4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and coordinate with metal ions, facilitating various chemical reactions. The compound’s aromatic structure also allows for π-π interactions with other aromatic molecules, enhancing its binding affinity and reactivity.
相似化合物的比较
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: A simpler analog with two benzene rings and two carboxylic acid groups.
1,3,5-Tris(3,5-dicarboxyphenyl)benzene: A more complex compound with three benzene rings and multiple carboxylic acid groups.
p-Terphenyl-4,4’'-dicarboxylic acid: Contains three benzene rings and two carboxylic acid groups.
Uniqueness
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid is unique due to its extended aromatic system and multiple carboxylic acid groups, which provide enhanced thermal stability, rigidity, and potential for diverse chemical modifications. These properties make it particularly valuable in the development of advanced materials and pharmaceuticals.
属性
分子式 |
C28H18O8 |
|---|---|
分子量 |
482.4 g/mol |
IUPAC 名称 |
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C28H18O8/c29-25(30)19-9-11-21(23(13-19)27(33)34)17-5-1-15(2-6-17)16-3-7-18(8-4-16)22-12-10-20(26(31)32)14-24(22)28(35)36/h1-14H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
InChI 键 |
RQNNVZUFNFTMHC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)C(=O)O)C4=C(C=C(C=C4)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



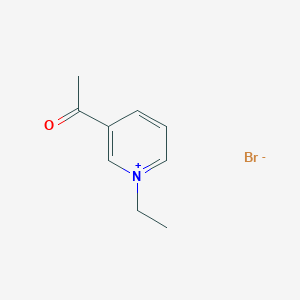
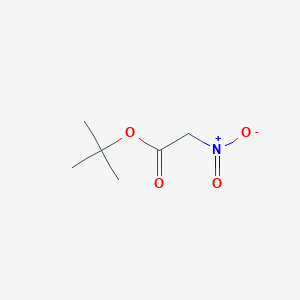
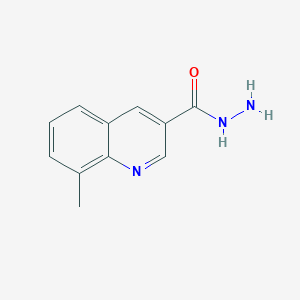
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)
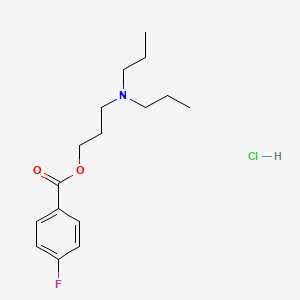
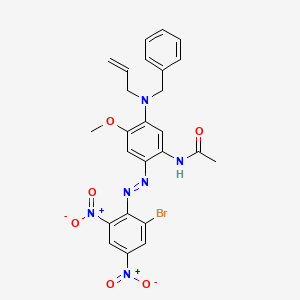
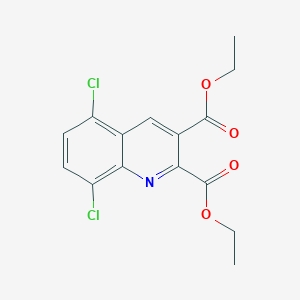
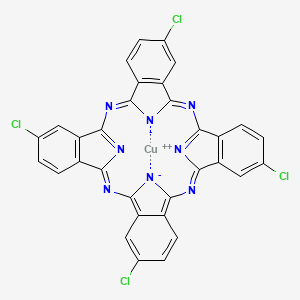
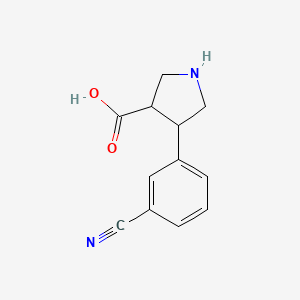
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736465.png)
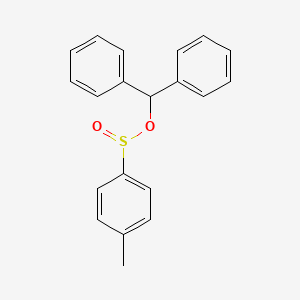
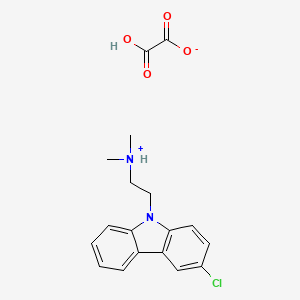
![2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid](/img/structure/B13736475.png)
